molecular formula C8H9NO4S B13158432 6-(Ethanesulfonyl)pyridine-3-carboxylic acid

6-(Ethanesulfonyl)pyridine-3-carboxylic acid

Cat. No.: B13158432
M. Wt: 215.23 g/mol
InChI Key: RHTXQYXTJLBSNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethanesulfonyl)pyridine-3-carboxylic acid typically involves the sulfonylation of pyridine-3-carboxylic acid. One common method is the reaction of pyridine-3-carboxylic acid with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-(Ethanesulfonyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

6-(Ethanesulfonyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Ethanesulfonyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Ethanesulfonyl)pyridine-3-carboxylic acid is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

6-ethylsulfonylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H9NO4S/c1-2-14(12,13)7-4-3-6(5-9-7)8(10)11/h3-5H,2H2,1H3,(H,10,11)

InChI Key

RHTXQYXTJLBSNE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C=C1)C(=O)O

Origin of Product

United States

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